Herquline A is a complex alkaloid that was first isolated from a fungus. It is characterized by a highly strained bowl-shaped pentacyclic structure, which contributes to its intriguing biological activities. Despite its potential, Herquline A remains a challenging synthetic target, with no total synthesis achieved to date. Research efforts have focused on synthesizing derivatives such as 1-hydroxyherquline A as a precursor for further studies and potential applications in medicinal chemistry .
Herquline A is classified as a natural product derived from fungal sources, specifically from the genus Herquline, which has been linked to various bioactive compounds. Its structural classification as a pentacyclic alkaloid places it among other significant alkaloids known for their diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of Herquline A has proven to be particularly difficult due to its complex structure. Recent efforts have focused on the synthesis of 1-hydroxyherquline A, which serves as an important intermediate. The synthetic route typically involves several key steps:
Despite these advancements, attempts to convert 1-hydroxyherquline A into Herquline A have not been successful due to steric hindrance within the compound's structure, indicating the need for novel synthetic strategies .
The synthesis of 1-hydroxyherquline A was detailed in research conducted by Sunkyu Han and colleagues, where they utilized various chemical transformations including protecting group strategies and selective reductions. Their findings highlight the challenges associated with achieving the desired transformations due to the compound's unique steric environment .
Herquline A features a pentacyclic framework that is notably strained, contributing to its reactivity and biological activity. The specific arrangement of carbon and nitrogen atoms within this framework is crucial for its function.
The molecular formula of Herquline A is C₁₄H₁₅N, with a molecular weight of approximately 213.28 g/mol. The compound's unique structural features include multiple stereocenters and a bowl-like shape that influences its interactions with biological targets .
Herquline A undergoes various chemical reactions that are influenced by its structural characteristics:
Research has shown that intermediates formed during the synthesis of Herquline A can exhibit varying stability and reactivity, which must be carefully managed during synthetic efforts .
Herquline A is typically characterized by:
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize Herquline A and its derivatives during synthesis .
Herquline A has potential applications in various scientific fields:
Ongoing research aims to explore these applications further, particularly through synthetic advancements that may enable more comprehensive studies on Herquline A's biological effects .
Herquline A was first isolated in 1979 from the filamentous fungus Penicillium herquei Fg-372, discovered in soil samples collected from Japan's Saitama Prefecture. Researchers identified this compound as a novel alkaloid during systematic screening of microbial metabolites for biological activity. The producing strain was cultivated in carefully controlled fermentation conditions, with the alkaloid subsequently extracted from the culture broth through solvent extraction and purified via silica gel chromatography [1] [4]. Initial characterization revealed an intriguing molecular formula of C₁₉H₂₆N₂O₂, established through elemental analysis and high-resolution mass spectrometry. Early biological screening demonstrated that while herquline A lacked antimicrobial properties, it exhibited significant inhibition of adenosine diphosphate-induced blood platelet aggregation, suggesting potential cardiovascular applications [1]. This discovery positioned herquline A as a structurally unique piperazine alkaloid within the fungal natural product landscape.
Table 1: Initial Characterization Data for Herquline A (1979)
| Property | Characterization | Methodology |
|---|---|---|
| Producing Organism | Penicillium herquei Fg-372 | Microbial fermentation |
| Molecular Formula | C₁₉H₂₆N₂O₂ | Elemental analysis, HRMS |
| Biological Activity | Platelet aggregation inhibition | In vitro ADP-induced assay |
| Extraction Method | Solvent extraction | Culture broth processing |
| Purification | Silica gel chromatography | Fractional elution |
The structural elucidation of herquline A represents a significant achievement in natural product chemistry, spanning several decades of iterative refinement. Initial characterization in 1979 provided only basic structural information, establishing its molecular formula and identifying it as a reduced piperazine alkaloid without detailed stereochemical assignment [1]. The complete structural complexity remained obscured until advanced spectroscopic techniques became available. By 1996, the discovery of herquline B provided crucial comparative data that facilitated reinterpretation of herquline A's structure [4]. However, the definitive structural breakthrough came through X-ray crystallographic analysis in the 2010s, which revealed an extraordinary pentacyclic framework (6-9-6-5-6 ring system) with multiple stereogenic centers [2] [7]. This analysis confirmed that herquline A contained a highly constrained bowl-shaped architecture resulting from a C3-C3' biaryl linkage between reduced tyrosine units, an N-methylated piperazine core, and an additional pyrrolidine ring formed through C2-N10' fusion [2] [4]. The structure revision was further supported by extensive 2D NMR studies that resolved the compound's intricate stereochemistry and strain distribution.
Table 2: Timeline of Structural Characterization Advances
| Year | Key Advancement | Analytical Techniques |
|---|---|---|
| 1979 | Initial isolation and basic characterization | Elemental analysis, MS, basic NMR |
| 1996 | Structural reinterpretation following herquline B isolation | Comparative NMR, HRMS |
| 2016 | Complete stereochemical assignment | Advanced 2D NMR (COSY, NOESY, HMBC) |
| 2018-2019 | Total synthesis confirmation | X-ray crystallography of synthetic intermediates |
The herquline family comprises three structurally related metabolites: herqulines A, B, and C, each exhibiting distinct structural modifications that influence their chemical and biological properties. Herquline B, discovered in 1996, shares the pentacyclic core of herquline A but differs through the absence of the N-methyl group and variations in reduction states of the cyclohexanone rings [1] [4]. Herquline C was identified later as a biosynthetic intermediate and synthetic precursor that thermally equilibrates to herquline B, establishing a dynamic relationship between these congeners [4] [7].
Biologically, herquline A demonstrates approximately 10-fold greater potency in platelet aggregation inhibition compared to herquline B, underscoring the significance of the N-methyl group for bioactivity [4]. Additionally, herquline A exhibits antiviral properties against influenza virus that are not observed in herquline B, suggesting structure-specific interactions with viral targets [4]. When compared to other fungal piperazine alkaloids such as mycocyclosin and piperazinomycin, herqulines display substantially greater structural complexity through their additional ring fusions and stereochemical density [5]. The C3-C3' biaryl linkage in herqulines contrasts with the diphenyl ether bridge in piperazinomycin, while their reduced piperazine core differs from the diketopiperazine in mycocyclosin [2].
Table 3: Comparative Analysis of Herquline Congeners
| Property | Herquline A | Herquline B | Herquline C |
|---|---|---|---|
| Molecular Formula | C₁₉H₂₆N₂O₂ | C₁₈H₂₄N₂O₂ | C₁₈H₂₄N₂O₂ |
| N-Methylation | Present | Absent | Absent |
| Reduction State | Fully saturated pyrrolidine | Enone functionality | Dienone system |
| Platelet Aggregation Inhibition | +++ (IC₅₀ ~15 μM) | + (IC₅₀ ~150 μM) | Not reported |
| Antiviral Activity | Influenza A inhibition | Inactive | Not tested |
| Structural Stability | Stable | Stable | Equilibrates to herquline B |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6